1-(2-aminoethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol
Description
Properties
IUPAC Name |
2-(2-aminoethyl)-5-(trifluoromethyl)-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3O/c7-6(8,9)4-3-5(13)12(11-4)2-1-10/h3,11H,1-2,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVDTOUROXFKST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN(C1=O)CCN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-aminoethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and therapeutic applications based on diverse scientific literature.
- Molecular Formula : C5H7F3N2O
- Molecular Weight : 195.14 g/mol
- CAS Number : 1514371-17-5
- Physical State : The compound is typically a solid at room temperature, with specific melting and boiling points yet to be determined.
Synthesis
The synthesis of this compound generally involves:
- Cyclization of Precursors : Utilizing hydrazine derivatives and β-keto esters.
- Nucleophilic Substitution : Introduction of the aminoethyl group under controlled conditions.
- Purification Techniques : Employing chromatography for high purity yields.
Antimicrobial Properties
Research indicates that compounds with similar pyrazole structures exhibit significant antimicrobial activity. For instance, studies have shown that pyrazole derivatives can inhibit bacterial growth, suggesting that this compound may possess similar properties.
Anticancer Potential
Recent investigations into the anticancer effects of pyrazole derivatives have highlighted their ability to inhibit various cancer cell lines. For example, a study demonstrated that compounds with structural similarities showed inhibition against multiple cancer types, including breast and lung cancer cells .
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Example A | T-47D (breast) | 5.35 | Cell cycle arrest |
| Example B | A549 (lung) | 4.20 | Apoptosis induction |
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity through hydrogen bonding and electrostatic interactions due to its amino and hydroxyl groups.
- Cell Cycle Modulation : Similar compounds have been shown to affect cell cycle progression, particularly in cancer cells, by inducing cell cycle arrest at specific phases .
Study on Anticancer Activity
A notable case study assessed the anticancer efficacy of various pyrazole derivatives, including those structurally related to this compound. The study found that certain derivatives exhibited significant growth inhibition across several cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry analyses .
Structure-Activity Relationship (SAR)
The SAR studies have indicated that modifications in the pyrazole structure can significantly influence biological activity. For instance, the introduction of different substituents on the pyrazole ring has been shown to enhance potency against specific molecular targets such as kinases involved in cancer progression .
Scientific Research Applications
The compound 1-(2-aminoethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol is a pyrazole derivative that has garnered attention in various scientific research applications due to its unique structural features and potential biological activities. This article explores its applications, supported by data tables and case studies from diverse sources.
Pharmaceutical Research
This compound has been investigated for its potential as a pharmaceutical agent, particularly in the realm of anti-inflammatory and analgesic properties. Its structural similarity to other bioactive compounds suggests that it may interact with specific biological targets.
Case Study: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of this compound in vitro, showing significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential utility in treating inflammatory diseases .
Agricultural Chemistry
Research indicates that this compound may possess herbicidal properties, making it a candidate for development as a novel agrochemical.
Data Table: Herbicidal Activity
| Concentration (mg/L) | Inhibition (%) |
|---|---|
| 10 | 25 |
| 50 | 50 |
| 100 | 75 |
This table illustrates the dose-dependent inhibition of weed growth, highlighting the compound's potential application in agriculture .
Material Science
The compound's unique chemical structure allows it to be explored as an additive in polymer formulations, potentially enhancing thermal stability and mechanical properties.
Case Study: Polymer Enhancement
In a recent study, incorporating this compound into polyvinyl chloride (PVC) matrices resulted in improved thermal stability and reduced plasticizer migration, indicating its viability as a stabilizing agent .
Biochemical Research
This compound has been studied for its effects on enzyme activity, particularly as an inhibitor of certain kinases involved in cancer pathways.
Data Table: Enzyme Inhibition Rates
| Enzyme | IC50 (µM) |
|---|---|
| Protein Kinase A | 15 |
| Cyclin-dependent Kinase | 22 |
These findings suggest that the compound could be further developed for therapeutic applications in oncology .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pyrazole core is highly versatile, and substituent variations significantly impact physicochemical and biological properties. Below is a comparative analysis with structurally related compounds:
Table 1: Structural Comparison of Pyrazole Derivatives
Physicochemical Properties
Table 2: Physical Properties
Key Observations :
- The aminoethyl group in the target compound increases water solubility compared to aryl-substituted analogues (e.g., 4-fluorophenyl in ).
- Trifluoromethyl and ester groups () enhance lipophilicity, favoring blood-brain barrier penetration.
Crystallographic and Structural Insights
- Target Compound: Likely adopts a planar pyrazole ring with intramolecular hydrogen bonds between the hydroxyl and amino groups, as seen in similar structures ().
- Comparison :
Preparation Methods
General Synthetic Approaches to 3-(Trifluoromethyl)-1H-pyrazol-5-ol Derivatives
The synthesis of trifluoromethyl-substituted pyrazol-5-ols typically starts from trifluoromethylated precursors or hydrazine derivatives, followed by cyclization and selective functionalization. Key methods include:
Cyclocondensation of trifluoromethylated carbonyl compounds with hydrazines
This classical approach forms the pyrazole ring by condensing trifluoromethyl ketones or aldehydes with hydrazines under controlled conditions. It is widely used for generating 3-trifluoromethyl-1H-pyrazol-5-ol cores with good regioselectivity.One-pot synthesis using nitrile imines and mercaptoacetaldehyde
A recent advancement involves the in situ generation of nitrile imines, which undergo (3+3)-annulation with mercaptoacetaldehyde as an acetylene surrogate. This method allows the formation of 1-aryl-3-trifluoromethylpyrazoles with high yields and functional group tolerance under mild conditions.Selective methylation and functionalization of pyrazol-5-ols
Competitive N-, O-, and C-methylation can be achieved using methylating agents such as dimethyl sulfate in the presence of bases like K2CO3, enabling further modification of the pyrazol-5-ol scaffold for desired substitution patterns.
Reaction Conditions and Optimization
Representative Experimental Findings
- Patent WO2017084995A1 demonstrated that controlling the temperature and reagent stoichiometry during the condensation of trifluoroacetyl precursors with hydrazines is critical to maximize yield and selectivity of trifluoromethyl-pyrazol-5-ol isomers.
- ACS Org. Lett. 2023 reported a one-pot (3+3)-annulation method using in situ generated nitrile imines and mercaptoacetaldehyde, followed by ring contraction with p-toluenesulfonyl chloride, yielding 1-aryl-3-trifluoromethylpyrazoles in up to 93% yield. This method tolerates various functional groups and can be scaled up efficiently.
- Ambeed.com experimental data show that 3-(trifluoromethyl)-1H-pyrazol-5-amine can be functionalized with aminoethyl groups via peptide coupling reagents like HATU in NMP at room temperature, yielding the target compounds in 40-70% yield, depending on the substrate and reaction time.
- Selective methylation studies reveal that methylation of 3-trifluoromethyl-1H-pyrazol-5-ol can be directed to N, O, or C positions by adjusting methylating agent equivalents and reaction conditions, which can be useful for protecting groups or further derivatization during synthesis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(2-aminoethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol, considering regioselectivity challenges in pyrazole ring formation?
- Methodological Answer : The synthesis of trifluoromethyl-substituted pyrazoles often involves cyclocondensation reactions between hydrazines and β-diketones or enol ether precursors. For example, trifluoromethyl-containing enol ethers (e.g., 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones) react regioselectively with hydrazines to form pyrazole rings with the trifluoromethyl group at the 5-position . To introduce the 2-aminoethyl substituent, post-functionalization via alkylation or reductive amination could be employed, using intermediates like diazonium salts (e.g., 1H-pyrazole-5-diazonium tetrafluoroborate) . Solvent selection (e.g., dry THF) and temperature control (-20°C) are critical for stabilizing reactive intermediates .
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure and substitution pattern of this compound?
- Methodological Answer :
- ¹H NMR : The aminoethyl group (-CH₂CH₂NH₂) will show characteristic triplet signals for the methylene protons adjacent to nitrogen (δ ~2.8–3.2 ppm) and a broad singlet for the NH₂ group (δ ~1.5–2.5 ppm). The pyrazole ring protons (C4-H) typically resonate at δ ~6.5–7.5 ppm .
- ¹³C NMR : The trifluoromethyl group (-CF₃) appears as a quartet (¹J₃C-F ~270–290 Hz) near δ 120–125 ppm .
- IR : Stretching vibrations for -NH₂ (3300–3500 cm⁻¹) and hydroxyl (-OH, 3200–3600 cm⁻¹) groups confirm functional groups. The trifluoromethyl group shows strong C-F absorption at 1100–1250 cm⁻¹ .
Q. What are the key physicochemical properties (e.g., pKa, logP) of this compound that influence its solubility and reactivity?
- Methodological Answer :
- pKa : For analogous pyrazoles (e.g., 1-methyl-3-trifluoromethyl-1H-pyrazol-5-ol), experimental pKa values range from 8.08 ± 0.28, indicating moderate acidity . The aminoethyl group may lower the pKa slightly due to electron-donating effects.
- logP : The trifluoromethyl group increases hydrophobicity (predicted logP ~1.5–2.0), while the aminoethyl and hydroxyl groups enhance water solubility. Use computational tools (e.g., ACD/Labs) to refine predictions .
Q. What preliminary biological screening strategies are recommended to assess its bioactivity in enzyme inhibition studies?
- Methodological Answer : Use fluorescence-based enzymatic assays (e.g., continuous monitoring of substrate cleavage) to evaluate inhibition potency against target enzymes like proteases or kinases . For example, a fluorogenic substrate (DABCYL-Lys-EDANS) can quantify inhibition of SARS-CoV-2 Mpro or factor Xa . Prioritize compounds with IC₅₀ < 100 nM and selectivity ratios >100-fold over related enzymes .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields in multi-step syntheses involving sensitive functional groups?
- Methodological Answer :
- Temperature Control : Low temperatures (-20°C) stabilize diazonium intermediates during functionalization .
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for aryl substitutions .
- Solvent Systems : Use degassed DMF/water mixtures to prevent oxidation of boronic acid intermediates in Suzuki-Miyaura reactions .
Q. What analytical approaches resolve contradictions between X-ray crystallographic data and computational modeling predictions for derivatives?
- Methodological Answer : Refine crystallographic data using SHELX software (e.g., SHELXL for small-molecule refinement) to resolve discrepancies in bond lengths or angles . Compare experimental hydrogen-bonding motifs (e.g., O-H···N interactions) with Density Functional Theory (DFT)-optimized structures . For ambiguous regions, employ twin refinement or high-resolution synchrotron data .
Q. How do structural modifications at the 2-aminoethyl position influence binding affinity in enzyme-substrate complexes?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varying alkyl chain lengths or substituents (e.g., acetylated aminoethyl). Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics. For example, replacing the aminoethyl group with a benzylamine moiety in factor Xa inhibitors increased selectivity by 10-fold .
Q. What mechanistic insights can be gained from studying decomposition pathways under varying pH conditions?
- Methodological Answer : Perform stability studies in buffered solutions (pH 1–13) at 37°C, monitoring degradation via HPLC-MS. The trifluoromethyl group enhances stability under acidic conditions, while the hydroxyl group may undergo oxidation at pH >10. Identify degradation products (e.g., deaminated or hydroxylated derivatives) to propose reaction mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
